molecular formula C12H13NO3 B14711651 Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate CAS No. 13895-74-4

Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate

Cat. No.: B14711651
CAS No.: 13895-74-4
M. Wt: 219.24 g/mol
InChI Key: AMAOOSZYYSYRBA-UHFFFAOYSA-N
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Description

Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is a chemical compound with a unique structure that combines a cyano group, a pyran ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethyl-4H-pyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

Uniqueness: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is unique due to its combination of a cyano group, a pyran ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

13895-74-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-cyano-2-(2,6-dimethylpyran-4-ylidene)acetate

InChI

InChI=1S/C12H13NO3/c1-4-15-12(14)11(7-13)10-5-8(2)16-9(3)6-10/h5-6H,4H2,1-3H3

InChI Key

AMAOOSZYYSYRBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C=C(OC(=C1)C)C)C#N

Origin of Product

United States

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